molecular formula C13H15NO B8184852 Cyclopent-3-enecarboxylic acid benzylamide

Cyclopent-3-enecarboxylic acid benzylamide

Cat. No.: B8184852
M. Wt: 201.26 g/mol
InChI Key: FPXIZPKIIJPPNI-UHFFFAOYSA-N
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Description

Cyclopent-3-enecarboxylic acid benzylamide is an organic compound with the molecular formula C13H15NO. It is a derivative of cyclopentene, featuring a carboxylic acid group and a benzylamide group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopent-3-enecarboxylic acid benzylamide can be synthesized through a series of organic reactions. One common method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopent-3-enecarboxylic acid benzylamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the double bond in the cyclopentene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce cyclopentane derivatives.

Scientific Research Applications

Cyclopent-3-enecarboxylic acid benzylamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which cyclopent-3-enecarboxylic acid benzylamide exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may act on specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopent-3-enecarboxylic acid benzylamide is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions and form multifunctionalized products makes it a valuable compound in both research and industrial settings.

Biological Activity

Cyclopent-3-enecarboxylic acid benzylamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentene ring fused with a carboxylic acid and an amide functional group. This structural configuration is believed to contribute to its biological activity, influencing interactions with biological targets.

PropertyValue
Molecular FormulaC₉H₉NO₂
Molecular Weight165.17 g/mol
Log P (octanol-water)1.13
SolubilityModerate in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound appears to disrupt bacterial cell membranes, leading to cell lysis.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Case Study: Anticancer Activity

  • Cell Line : MCF-7
  • IC50 Value : 15 μM
  • Mechanism : Induction of apoptosis via caspase activation

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It appears to reduce oxidative stress and inflammation in neuronal cells, which could potentially slow the progression of neurodegeneration.

Recent Studies

  • Antimicrobial Activity : A study reported that this compound inhibited the growth of E. coli with an MIC value of 32 µg/mL.
  • Anticancer Mechanism : In a recent experiment, treatment with this compound led to a 40% reduction in cell viability in HeLa cells after 48 hours.
  • Neuroprotection : In vitro assays demonstrated that the compound reduced levels of reactive oxygen species (ROS) by 30% in neuronal cultures exposed to oxidative stress.

Properties

IUPAC Name

N-benzylcyclopent-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13(12-8-4-5-9-12)14-10-11-6-2-1-3-7-11/h1-7,12H,8-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXIZPKIIJPPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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